molecular formula C15H14FNO4S B404900 Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate CAS No. 349402-78-4

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate

Cat. No.: B404900
CAS No.: 349402-78-4
M. Wt: 323.3g/mol
InChI Key: DEJGEIBAIIZTNR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C₁₅H₁₄FNO₄S. It is characterized by the presence of an ethyl ester group, a fluorophenyl sulfonamide group, and a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-fluoroaniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to form the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

    Hydrolysis: 4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.

    Oxidation and reduction: Oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with a methyl group instead of fluorine.

    Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate: Similar structure but with a nitro group instead of fluorine.

Uniqueness

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design .

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJGEIBAIIZTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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